2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloquinoxaline core, a methoxyphenethyl group, and a tetrahydrofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the methoxyphenethyl group and the tetrahydrofuran moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoxaline derivatives and molecules with methoxyphenethyl or tetrahydrofuran groups. Examples might include:
- Pyrroloquinoxaline derivatives with different substituents.
- Compounds with methoxyphenethyl groups but different core structures.
- Molecules featuring tetrahydrofuran moieties in various configurations.
Uniqueness
What sets 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its specific combination of functional groups and structural features
Biological Activity
The compound 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N5O4 with a molecular weight of approximately 431.5 g/mol. It features a pyrrolo[2,3-b]quinoxaline core, which contributes to its biological activity through various functional groups that enhance its reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrroloquinoxaline core and subsequent functionalization. The process may utilize various reagents and conditions to optimize yield and purity. Key steps include:
- Formation of the Pyrroloquinoxaline Core : This involves cyclization reactions using appropriate precursors.
- Functionalization : Introduction of the methoxyphenethyl and tetrahydrofuran moieties through nucleophilic substitution or coupling reactions.
Optimizing these steps is crucial for enhancing yield and reducing production costs, particularly in industrial settings .
Biological Activity
Research indicates that This compound exhibits several biological activities:
Antioxidant Activity
Pyrroloquinoxaline derivatives are known for their antioxidant properties. Studies have shown that they can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it may affect various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This is particularly relevant for conditions such as arthritis or inflammatory bowel diseases, where cytokine production is a key factor .
Case Studies
Recent studies have highlighted the potential of pyrroloquinoxaline derivatives in clinical applications:
-
Study on CK2 Inhibition : A related study evaluated the inhibitory activity of pyrroloquinoxaline derivatives on the human protein kinase CK2, demonstrating significant inhibition at sub-micromolar concentrations. This suggests potential use in targeting cancer pathways where CK2 is overactive .
Compound IC50 (nM) Target 4-(Chlorophenyl)aminopyrrolo[1,2-a]quinoxaline 49 CK2 This compound TBD TBD - Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, showing that certain derivatives possess significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .
Properties
IUPAC Name |
2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-32-17-10-8-16(9-11-17)12-13-30-23(26)21(25(31)27-15-18-5-4-14-33-18)22-24(30)29-20-7-3-2-6-19(20)28-22/h2-3,6-11,18H,4-5,12-15,26H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPAIHGHMGVALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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